molecular formula C10H9N3O2 B1524219 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid CAS No. 1186663-55-7

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid

Cat. No.: B1524219
CAS No.: 1186663-55-7
M. Wt: 203.2 g/mol
InChI Key: MCADMJGMKMNLIE-UHFFFAOYSA-N
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Description

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a pyrazolyl group, and a benzoic acid moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid typically involves the following steps:

  • Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Coupling with Benzoic Acid: The pyrazolyl group is then coupled with benzoic acid derivatives using appropriate coupling agents such as carbodiimides (e.g., DCC, EDC).

  • Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction processes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: Substitution reactions can replace hydrogen atoms on the pyrazolyl ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Substituted pyrazolyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid, exhibit significant anticancer properties. Various studies have synthesized analogs that demonstrate cytotoxic effects against cancer cell lines such as MDA-MB-231 and HCT116. For instance, compounds derived from similar structures have shown IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Mechanisms of Action
The anticancer effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth. For example, compounds based on this structure have been shown to modulate the activity of caspases and other apoptotic markers . Additionally, molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies due to its ability to interact with various enzymes. It serves as a probe in biochemical assays aimed at understanding enzyme kinetics and mechanisms. The compound's structural features allow it to bind effectively to active sites on enzymes, potentially altering their catalytic activity.

Example Case Studies

  • Enzyme Inhibition : Studies have demonstrated that pyrazole derivatives can inhibit enzymes involved in metabolic pathways, thereby affecting overall cellular metabolism and signaling cascades.
  • Biochemical Pathways : The compound's interactions may influence pathways related to oxidative stress and inflammation, making it a candidate for further exploration in therapeutic applications targeting these conditions .

Synthetic Applications

Building Block for Complex Molecules
In organic synthesis, this compound serves as an essential building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific applications.

Synthesis Method Description
Pyrazolyl Group FormationSynthesized through reactions with hydrazine and β-diketones or β-ketoesters.
Coupling with Benzoic AcidCoupled using carbodiimides such as DCC or EDC for high-yield synthesis.
Amino Group IntroductionAchieved through nitration followed by reduction processes.

Industrial Applications

The compound is also relevant in industrial settings, particularly in the production of agrochemicals and dyes. Its unique properties enable it to function effectively as an intermediate in the synthesis of various chemical products used in agriculture and material sciences.

Mechanism of Action

The mechanism by which 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid is compared with other similar compounds, such as:

  • 2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid: This compound has a similar pyrazolyl group but differs in the presence of a phenyl group and a butanoic acid moiety.

  • 2-(4-amino-1H-pyrazol-1-yl)ethanol: This compound has a simpler structure with an amino group and a hydroxyl group attached to the pyrazolyl ring.

Biological Activity

2-Amino-4-(1H-pyrazol-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anticancer, and neuroprotective effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8N4O2\text{C}_9\text{H}_8\text{N}_4\text{O}_2

This compound features an amino group and a pyrazole moiety, contributing to its biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in BV-2 microglial cells. This suggests that the compound may be beneficial in treating neuroinflammatory conditions .

Table 1: Anti-inflammatory Effects of this compound

StudyCell LineInflammatory StimulusEffect
BV-2LPSReduced TNF-α and NO production
HT-22GlutamateDecreased oxidative stress

2. Anticancer Activity

The anticancer properties of this compound have also been explored. It exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism appears to involve induction of apoptosis, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa38.44
HepG254.25

A study reported that derivatives of this compound showed enhanced activity when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in cancer treatment .

3. Neuroprotective Effects

The neuroprotective properties of this compound were demonstrated in models of oxidative stress. It was found to protect neuronal cells from glutamate-induced toxicity, which is relevant for neurodegenerative diseases such as Alzheimer's .

Case Studies

In a notable case study involving animal models, administration of this compound significantly reduced markers of neuroinflammation and improved cognitive function in LPS-injected mice. This suggests potential applications in treating neurodegenerative disorders where inflammation plays a critical role .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profile of this compound. Modifications at various positions on the pyrazole ring have been shown to affect both anti-inflammatory and anticancer activities significantly. For example, substituents at the N1 position can enhance cytotoxicity while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-4-(1H-pyrazol-1-YL)benzoic acid, and what key intermediates are involved?

  • The compound is typically synthesized via condensation reactions between pyrazole derivatives and substituted benzoic acids. For example, hydrazone derivatives of similar benzoic acids are prepared by reacting formyl-substituted intermediates with hydrazine hydrate under reflux conditions in ethanol . Key intermediates include 4-formyl-1H-pyrazole derivatives and functionalized benzoic acid esters, which are characterized by NMR and IR spectroscopy to confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure, as demonstrated for analogous pyrazole-benzoic acid derivatives (e.g., R-factor = 0.038 in structural studies) . Complementary techniques include 1H^1H/13C^{13}C NMR for verifying proton environments and carbonyl groups, while IR spectroscopy confirms functional groups like NH2_2 and COOH .

Q. What are the primary solubility challenges for this compound in aqueous and organic solvents?

  • The compound’s solubility is influenced by pH and solvent polarity. In aqueous buffers (e.g., ammonium acetate at pH 6.5), partial ionization of the carboxylic acid group enhances solubility, whereas nonpolar solvents like DCM require sonication or heating . Contradictions in solubility data across studies may arise from impurities or crystallinity variations .

Q. How is the purity of this compound validated in synthetic workflows?

  • Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA). Residual solvents are quantified by GC-MS, adhering to ICH guidelines .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity is evaluated using broth microdilution assays (e.g., MIC against Acinetobacter baumannii), while cytotoxicity is tested via MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved when testing derivatives of this compound?

  • Contradictions may arise from assay variability (e.g., bacterial strain differences) or compound stability. Standardize protocols using CLSI guidelines and validate results with orthogonal assays (e.g., time-kill kinetics vs. MIC). Structural analogs with inconsistent activity should undergo thorough ADMET profiling to rule out pharmacokinetic confounding factors .

Q. What strategies optimize the synthesis yield of this compound under green chemistry principles?

  • Replace traditional solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. Catalytic methods using Pd/C or microwave-assisted reactions reduce reaction times and improve atom economy . Monitor by TLC or in-situ FTIR to minimize side products.

Q. How do structural modifications at the pyrazole ring impact the compound’s pharmacological profile?

  • Systematic substitution (e.g., fluorination at the pyrazole 4-position) enhances metabolic stability and target binding. SAR studies on hydrazone derivatives show that electron-withdrawing groups (e.g., -CF3_3) improve antimicrobial potency by 2–4-fold . Computational docking (e.g., AutoDock Vina) can predict interactions with bacterial enzymes like dihydrofolate reductase.

Q. What advanced analytical techniques are critical for resolving polymorphism in this compound?

  • Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphic forms. Dynamic vapor sorption (DVS) assesses hygroscopicity, which influences crystallization behavior. For metastable forms, use slurry conversion experiments in solvent mixtures (e.g., acetone/water) .

Q. How should preclinical pharmacokinetic studies be designed to evaluate this compound’s drug potential?

  • Conduct in vitro ADME assays:
  • Absorption: Caco-2 cell permeability assays at pH 6.5 and 7.4 .
  • Metabolism: Liver microsomal stability tests (human/rat) with LC-MS/MS metabolite identification .
  • Excretion: Radiolabeled compound tracking in urine/feces.
  • For in vivo studies, use Sprague-Dawley rats with IV/PO dosing and compartmental PK modeling to estimate bioavailability .

Properties

IUPAC Name

2-amino-4-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCADMJGMKMNLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695705
Record name 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-55-7
Record name Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid
2-Amino-4-(1H-pyrazol-1-YL)benzoic acid
2-Amino-4-(1H-pyrazol-1-YL)benzoic acid
2-Amino-4-(1H-pyrazol-1-YL)benzoic acid
2-Amino-4-(1H-pyrazol-1-YL)benzoic acid
2-Amino-4-(1H-pyrazol-1-YL)benzoic acid

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